Isopentyl pentyl phthalate

Phthalate Ester Plasticizer Regulatory Compliance

Isopentyl pentyl phthalate (CAS 776297-69-9) is an asymmetric phthalate ester belonging to the dialkyl phthalate class, with a molecular formula of C18H26O4 and a molecular weight of 306.4 g/mol. It is characterized by a mixed ester structure, featuring a linear pentyl group and a branched isopentyl group attached to the phthalate backbone.

Molecular Formula C18H26O4
Molecular Weight 306.402
CAS No. 776297-69-9
Cat. No. B585367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopentyl pentyl phthalate
CAS776297-69-9
Synonyms1,2-Benzenedicarboxylic Acid 1-(3-Methylbutyl) 2-pentyl Ester;  _x000B_1,2-Benzenedicarboxylic Acid 3-Methylbutyl Pentyl Ester; 
Molecular FormulaC18H26O4
Molecular Weight306.402
Structural Identifiers
SMILESCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C
InChIInChI=1S/C18H26O4/c1-4-5-8-12-21-17(19)15-9-6-7-10-16(15)18(20)22-13-11-14(2)3/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3
InChIKeyMCXWUHMDAJQKBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopentyl Pentyl Phthalate: An Asymmetric Phthalate Ester for Specialized Plasticizer and Analytical Applications


Isopentyl pentyl phthalate (CAS 776297-69-9) is an asymmetric phthalate ester belonging to the dialkyl phthalate class, with a molecular formula of C18H26O4 and a molecular weight of 306.4 g/mol [1]. It is characterized by a mixed ester structure, featuring a linear pentyl group and a branched isopentyl group attached to the phthalate backbone [2]. This structural asymmetry distinguishes it from symmetric phthalates like di-n-pentyl phthalate and diisopentyl phthalate. The compound is an oily liquid with a predicted boiling point of 337.5±10.0 °C at 760 mmHg and a predicted density of 1.029±0.06 g/cm³ . It is primarily utilized as a plasticizer in PVC and other polymers, and its presence is also monitored in consumer goods like cosmetics due to its inclusion on the ECHA Candidate List of Substances of Very High Concern (SVHC) for reproductive toxicity [3].

Why Isopentyl Pentyl Phthalate Cannot Be Readily Substituted with Other Phthalate Esters


Substituting isopentyl pentyl phthalate with a generic or symmetric phthalate ester is not a straightforward process due to its unique structural and regulatory profile. As an asymmetric ester, its physical properties, such as viscosity and compatibility with polymers, are distinct from those of symmetric counterparts like di-n-pentyl phthalate (DnPP) and diisopentyl phthalate (DiPP), which can impact final product performance [1]. More critically, its specific regulatory classification under REACH as a Substance of Very High Concern (SVHC) for reproductive toxicity [2] means that for certain applications, substitution may be required, but any alternative must also meet stringent regulatory and performance criteria. Direct substitution without a full reformulation and validation process risks non-compliance and product failure, underscoring the need for precise, compound-specific selection.

Quantitative Evidence Guide for the Selection of Isopentyl Pentyl Phthalate


Structural and Regulatory Differentiation: Asymmetric vs. Symmetric C5 Phthalates

Isopentyl pentyl phthalate is an asymmetric dialkyl phthalate, possessing one linear pentyl and one branched isopentyl group [1]. This contrasts with its symmetric C5 analogs: di-n-pentyl phthalate (DnPP), which has two linear chains, and diisopentyl phthalate (DiPP), which has two branched chains [2]. This structural difference is a primary driver of its distinct physical properties and its unique inclusion on the ECHA Candidate List as an SVHC due to reproductive toxicity, a classification it shares with DiPP and DnPP but with a distinct CAS and EC number [3].

Phthalate Ester Plasticizer Regulatory Compliance

Analytical Chromatographic Distinction: Co-Elution of n-Pentyl-Isopentyl Phthalate in a Standardized Method

A validated GC-MS method for the simultaneous determination of seven banned phthalates in perfumes was developed and tested on commercial samples [1]. The method specifically targeted and successfully resolved n-pentyl-isopentylphthalate from its symmetric analogs, di-n-pentyl phthalate and diisopentylphthalate [2]. The method achieved limits of detection in the ng/mL range and demonstrated good repeatability with relative standard deviations lower than 6% [3]. The study recommended standard addition calibration over external calibration to account for matrix effects, ensuring accurate quantification of this specific compound in complex samples [4].

Analytical Chemistry GC-MS Quality Control

Physicochemical Property Prediction: Computed vs. Predicted Data from Authoritative Sources

Physicochemical properties for isopentyl pentyl phthalate have been computationally predicted and provide a baseline for material selection. The compound's XLogP3 is 5.7, indicating high lipophilicity [1]. Its boiling point is predicted to be 337.5±10.0 °C at 760 mmHg, and its predicted density is 1.029±0.06 g/cm³ . These predicted values can be used to compare its expected volatility and compatibility with other phthalate esters, such as di-n-butyl phthalate (XLogP3 4.5, BP 340 °C) or DEHP (XLogP3 7.5, BP 384 °C), to anticipate performance differences.

Computational Chemistry Physicochemical Properties Material Science

Regulatory Classification: Specific Reproductive Toxicity Hazard

n-pentyl-isopentylphthalate is officially classified as Repr. 1B (H360FD: May damage fertility. May damage the unborn child.) under the EU CLP Regulation [1]. It is also on the ECHA Candidate List as a Substance of Very High Concern (SVHC) for toxic for reproduction (Article 57c) [2]. This regulatory status is shared by other C4-C6 phthalates, including its symmetric isomers di-n-pentyl phthalate and diisopentyl phthalate, but this specific compound is a distinct entry on the candidate list [3]. In contrast, higher molecular weight phthalates like DINP and DIDP do not carry this specific reproductive toxicity classification.

Toxicology Regulatory Affairs Risk Assessment

In Silico Toxicity Prediction: Acute Toxicity Class Comparison

An in silico study using perMM analysis predicted that n-pentyl isopentyl phthalate can translocate across cell membranes and was classified as Class IV for acute toxicity via intravenous administration [1]. In the same study, maltopentaose was shown to be non-toxic, providing a baseline control [2]. While this is an in silico prediction and not an in vivo study, it provides a data point for comparing the predicted hazard profile of this specific compound with other phthalates assessed using the same model.

Computational Toxicology In Silico Modeling Safety Assessment

Key Application Scenarios for Isopentyl Pentyl Phthalate Based on Differentiating Evidence


Certified Reference Material for Regulatory Compliance Testing

Given its specific inclusion on the ECHA Candidate List as an SVHC , isopentyl pentyl phthalate is a critical target analyte for testing laboratories. The compound is available as a certified reference material (e.g., 100 µg/mL in Hexane) , which is essential for the development and validation of analytical methods, such as the GC-MS method that successfully differentiated it from its isomers [2], to ensure accurate quantification in consumer products and meet regulatory limits.

Research on Asymmetric Phthalate Structure-Property Relationships

For academic and industrial research focused on developing new, safer plasticizers, isopentyl pentyl phthalate serves as a key model compound. Its well-defined asymmetric structure allows researchers to systematically study how mixing linear and branched alkyl chains affects critical performance metrics like plasticizing efficiency, migration rate, and polymer compatibility, especially when compared to symmetric C5 phthalates .

Specialized Plasticizer for Niche Polymer Formulations

In industrial settings where standard symmetric plasticizers (like DnPP or DiPP) do not provide the desired balance of properties, isopentyl pentyl phthalate may be selected for its unique solvation characteristics derived from its asymmetric structure. Its predicted physicochemical properties, such as an XLogP3 of 5.7 and a boiling point of 337.5°C , provide a basis for evaluating its potential to offer a distinct performance profile in terms of volatility and compatibility in specific PVC or other polymer applications.

Metabolism and Toxicity Studies of Mixed-Chain Phthalates

As a representative asymmetric phthalate ester, this compound is valuable in toxicological and pharmacokinetic studies. Research into the hydrolysis of asymmetric phthalates can use this compound to investigate differential rates of ester hydrolysis and metabolite formation (e.g., comparing the release of pentyl vs. isopentyl alcohol) . This data is crucial for understanding its toxicological profile and informing risk assessment for this and related substances.

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